molecular formula C8H8BrN3 B13692005 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole

7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13692005
M. Wt: 226.07 g/mol
InChI Key: YHFKRYWUIQSXIE-UHFFFAOYSA-N
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Description

7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that belongs to the family of benzotriazoles. Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 5-ethyl-1H-benzo[d][1,2,3]triazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino-benzotriazole derivative, while substitution with a thiol would yield a thio-benzotriazole derivative .

Mechanism of Action

Comparison with Similar Compounds

  • 5-Bromo-7-methoxy-1-methyl-1H-benzo[d][1,2,3]triazole
  • 7-Bromo-2H-benzo[b][1,4]oxazine
  • 1H-Benzo[d][1,2,3]triazole derivatives

Comparison: Compared to other benzotriazole derivatives, 7-Bromo-5-ethyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both a bromine atom and an ethyl groupFor instance, the ethyl group increases its lipophilicity, making it more suitable for biological applications .

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

4-bromo-6-ethyl-2H-benzotriazole

InChI

InChI=1S/C8H8BrN3/c1-2-5-3-6(9)8-7(4-5)10-12-11-8/h3-4H,2H2,1H3,(H,10,11,12)

InChI Key

YHFKRYWUIQSXIE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=NNN=C2C(=C1)Br

Origin of Product

United States

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